molecular formula C14H11ClO3 B596453 3'-Chloro-5'-methoxybiphenyl-3-carboxylic acid CAS No. 1215206-46-4

3'-Chloro-5'-methoxybiphenyl-3-carboxylic acid

Cat. No.: B596453
CAS No.: 1215206-46-4
M. Wt: 262.689
InChI Key: HTTQWXUOAKRUBK-UHFFFAOYSA-N
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Description

3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of biphenyl carboxylic acids. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl derivatives as starting materials.

    Methoxylation: The methoxy group is introduced at the 5’ position using methoxylation reactions.

    Carboxylation: The carboxylic acid group is introduced at the 3 position through carboxylation reactions.

Industrial Production Methods

In industrial settings, the production of 3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-4’-methoxybiphenyl-3-carboxylic acid
  • 3’-Chloro-5’-hydroxybiphenyl-3-carboxylic acid
  • 3’-Chloro-5’-methylbiphenyl-3-carboxylic acid

Uniqueness

3’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is unique due to the specific positioning of the chlorine and methoxy groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3'-Chloro-5'-methoxybiphenyl-3-carboxylic acid (C14H11ClO3) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This detailed article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C14H11ClO3
  • Molecular Weight : 264.69 g/mol
  • CAS Number : 1215206-46-4

The compound features a biphenyl structure with a chlorine atom at the 3' position and a methoxy group at the 5' position, which contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Biphenyl derivatives.
  • Methoxylation : Introduction of the methoxy group at the 5' position.
  • Carboxylation : Addition of the carboxylic acid group at the 3 position.

Optimized reaction conditions in industrial settings include controlling temperature, pressure, and using catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially influencing cellular signaling and metabolic processes .

Pharmacological Studies

Research has indicated that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • CNS Activity : It has been evaluated for interactions with central nervous system receptors, showing some affinity for adrenergic receptors .

Similar Compounds

Compound NameStructure FeaturesBiological Activity
3'-Chloro-4'-methoxybiphenyl-3-carboxylic acidChlorine at 3', methoxy at 4'Moderate CNS activity
3'-Chloro-5'-hydroxybiphenyl-3-carboxylic acidChlorine at 3', hydroxyl at 5'Enhanced antibacterial effects
3'-Chloro-5'-methylbiphenyl-3-carboxylic acidChlorine at 3', methyl at 5'Lowered potency in CNS assays

These comparisons highlight the influence of substituent positioning on biological activity, where slight modifications can lead to significant changes in pharmacological properties .

Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various compounds including this compound against common pathogens. The results indicated:

  • Staphylococcus aureus : Exhibited moderate inhibitory effects.
  • Escherichia coli : Showed less susceptibility compared to Gram-positive bacteria.

The fractional inhibitory concentration (FIC) index was used to evaluate interactions with other compounds, indicating potential additive effects when combined with certain bioactive agents .

Properties

IUPAC Name

3-(3-chloro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTQWXUOAKRUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681798
Record name 3'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-46-4
Record name 3′-Chloro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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